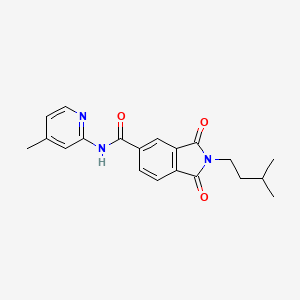

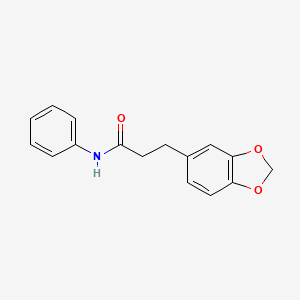

![molecular formula C22H28N2O2 B4631668 N-[2-(4-methoxyphenyl)ethyl]-4-(1-piperidinylmethyl)benzamide](/img/structure/B4631668.png)

N-[2-(4-methoxyphenyl)ethyl]-4-(1-piperidinylmethyl)benzamide

Overview

Description

Synthesis Analysis

The synthesis of compounds similar to N-[2-(4-methoxyphenyl)ethyl]-4-(1-piperidinylmethyl)benzamide often involves complex reactions that include the formation of amide bonds, methylation of phenyl groups, and the introduction of piperidinylmethyl moieties. These synthetic pathways are designed to achieve high purity and yield of the target compound, employing strategies like nucleophilic substitution and catalytic hydrogenation (Yahyazadeh et al., 2004).

Molecular Structure Analysis

The molecular structure of this compound is characterized by specific functional groups that contribute to its chemical behavior and biological activity. These include the methoxyphenyl group, which enhances the compound's lipophilicity and its ability to interact with biological targets, and the piperidinylmethyl benzamide moiety, which is crucial for binding to receptors or enzymes (Issar & Kakkar, 2013).

Chemical Reactions and Properties

This compound undergoes various chemical reactions, including hydrolysis of the amide bond under specific conditions and electrophilic substitution reactions at the aromatic ring. These reactions can modify the compound's structure and, consequently, its biological activity and pharmacokinetics (Ashby et al., 1978).

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and crystalline structure, are influenced by its molecular arrangement and intermolecular forces. These properties are essential for determining the compound's suitability for pharmaceutical formulations and its behavior in biological systems (Caccia, 2007).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and degradation pathways, play a significant role in the compound's pharmacodynamics and pharmacokinetics. Understanding these properties is crucial for optimizing its therapeutic efficacy and minimizing potential toxicity (Hecht, 2002).

Scientific Research Applications

Sigma Receptor Scintigraphy in Breast Cancer Detection

A study investigated the use of N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide (P-(123)I-MBA) for visualizing primary breast tumors in humans. This iodobenzamide demonstrates preferential binding to sigma receptors, which are overexpressed in breast cancer cells. In a clinical setting, it showed potential for non-invasively assessing tumor proliferation, based on its uptake in breast tumors (Caveliers et al., 2002).

Serotonin Receptor Studies in Alzheimer's Disease

Another application involves 4-[F-18]fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide, a selective serotonin 1A (5-HT(1A)) molecular imaging probe. Used with positron emission tomography (PET), it quantified 5-HT(1A) receptor densities in Alzheimer's disease patients, showing significant decreases in receptor densities correlated with clinical symptoms (Kepe et al., 2006).

Acetylcholinesterase Inhibition for Neurological Research

Research on 6-methoxy-3-[2-[1-(phenylmethyl)-4-piperidinyl]ethyl]-1,2-benzisoxazole, a reversible inhibitor of acetylcholinesterase (AChE), highlights its potential for neurological studies, despite uniform brain distribution limiting its in vivo imaging applications (Brown-Proctor et al., 1999).

Analytical Profiles of Arylcyclohexylamines

In forensic toxicology, the compound's structure has been utilized to understand the analytical profiles of psychoactive arylcyclohexylamines, contributing to the detection of these substances in biological matrices (De Paoli et al., 2013).

Dopamine D(3) Receptor Ligands

A structure-affinity relationship study on derivatives similar to N-[2-(4-methoxyphenyl)ethyl]-4-(1-piperidinylmethyl)benzamide, focusing on dopamine D(3) receptor ligands, identified compounds with high affinity and selectivity, suggesting potential for PET imaging applications (Leopoldo et al., 2002).

properties

IUPAC Name |

N-[2-(4-methoxyphenyl)ethyl]-4-(piperidin-1-ylmethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O2/c1-26-21-11-7-18(8-12-21)13-14-23-22(25)20-9-5-19(6-10-20)17-24-15-3-2-4-16-24/h5-12H,2-4,13-17H2,1H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVPMAOYEBITOHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)CN3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorophenyl)-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide](/img/structure/B4631588.png)

![1-(4-fluorophenyl)-4-[4-(1-piperidinylmethyl)benzoyl]piperazine](/img/structure/B4631606.png)

![N-(5-chloro-2,4-dimethoxyphenyl)-N'-[2-(4-propyl-1-piperazinyl)ethyl]urea](/img/structure/B4631616.png)

![N-[5-(3-butoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide](/img/structure/B4631620.png)

![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B4631643.png)

![N-({4-allyl-5-[(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)thio]-4H-1,2,4-triazol-3-yl}methyl)-4-chlorobenzamide](/img/structure/B4631660.png)

![2-(2,4-dichlorophenoxy)-N-[1-(tetrahydro-2-furanyl)ethyl]butanamide](/img/structure/B4631673.png)